
(3,3-Dimethylbutyl)triethoxysilane
Overview
Description
(3,3-Dimethylbutyl)triethoxysilane (DMBTEOS) is a chemical compound belonging to the group of organosilicon compounds. It is an organosilicon compound containing a silicon atom with three organic groups attached, and is used in various industrial and scientific applications. DMBTEOS has a wide range of uses in the fields of polymer synthesis, surface treatments, and coatings. It is also used in the production of various materials, such as rubber, plastics, and paints. In addition, it is used in the synthesis of various types of catalysts and other materials.
Scientific Research Applications
Elastomeric Networks
- Application : Elastomeric networks can be formed using triethoxysilyl-terminated poly(dimethylsiloxane) (PDMS), which is prepared by reacting triethoxysilane with vinyl-terminated PDMS. This application has been confirmed by stress-strain measurements in elongation, demonstrating the presence of a stable elastomeric network structure (Sur & Mark, 1985).
Catalysis in Chemical Reactions
- Application : Dimethyltitanocene has been found to be an effective catalyst for the redistribution of alkoxy- and siloxyhydrosilanes, including triethoxysilane. This catalytic activity is significant for chemical synthesis and understanding the reaction mechanisms involved (Xin et al., 1990).
Gene Delivery Systems
- Application : (3-Aminopropyl)triethoxysilane-modified iron oxide nanoparticles (APTES-IONPs) have been evaluated for use in biomedical applications like medical imaging and drug delivery. A combo gene delivery system based on APTES-IONPs shows potential for increased gene-binding capacity, improved gene transfection efficiency, and low cytotoxicity, making it suitable for gene therapy (Zhang et al., 2013).
Hydrogen Generation and CO2 Functionalization
- Application : Catalysts like [Tris(2-pyridylthio)methyl]zinc hydride have been used for rapid hydrogen release from silanes and for the hydrosilylation of carbon dioxide with triethoxysilane. This is significant for utilizing carbon dioxide as a C1 feedstock in chemical synthesis (Sattler & Parkin, 2012).
Surface Modification and Adhesion
- Application : The adhesive properties of Aeromonas hydrophila to glass surfaces modified using organosilanes, including triethoxysilane derivatives, were investigated. This study provides insights into the antiadhesive and antibacterial properties of modified glass surfaces, relevant in biomedical and industrial applications (Kręgiel, 2013).
Corrosion Protection
- Application : Films of (3-mercaptopropyl)triethoxysilane with varying hydrolysis times have been used to improve the corrosion resistance of copper surfaces. This application is significant in materials science for protecting metals against corrosion (Chen et al., 2011).
Mechanism of Action
Target of Action
(3,3-Dimethylbutyl)triethoxysilane primarily targets surfaces and interfaces where it acts as a coupling agent. This compound is used to enhance the adhesion between organic polymers and inorganic materials such as glass, metals, and ceramics. By forming a chemical bridge, (3,3-Dimethylbutyl)triethoxysilane improves the mechanical properties and durability of composite materials .
Mode of Action
The mode of action of (3,3-Dimethylbutyl)triethoxysilane involves its hydrolysis and subsequent condensation reactions. Upon exposure to moisture, the ethoxy groups of (3,3-Dimethylbutyl)triethoxysilane hydrolyze to form silanol groups. These silanol groups then condense with hydroxyl groups present on the surface of inorganic materials, forming strong Si-O-Si bonds. This interaction results in a robust chemical linkage between the organic and inorganic phases .
Biochemical Pathways
(3,3-Dimethylbutyl)triethoxysilane affects the biochemical pathways related to surface modification and adhesion. The hydrolysis and condensation reactions lead to the formation of a siloxane network on the surface of the inorganic material. This network enhances the compatibility and bonding strength between the organic polymer and the inorganic substrate, thereby improving the overall performance of the composite material .
Pharmacokinetics
The compound’s ability to form stable bonds with inorganic materials ensures its effective performance as a coupling agent .
Result of Action
The molecular and cellular effects of (3,3-Dimethylbutyl)triethoxysilane’s action include the formation of a durable and stable interface between organic polymers and inorganic materials. This results in enhanced mechanical properties, such as increased tensile strength and resistance to environmental degradation. The compound’s action leads to the creation of high-performance composite materials with improved longevity and reliability .
Action Environment
Environmental factors such as humidity, temperature, and pH can influence the action, efficacy, and stability of (3,3-Dimethylbutyl)triethoxysilane. Moisture is essential for the hydrolysis of ethoxy groups, while temperature can affect the rate of hydrolysis and condensation reactions. The pH of the environment can also impact the stability of the silanol groups and the overall effectiveness of the coupling process. Proper control of these environmental factors is crucial for optimizing the performance of (3,3-Dimethylbutyl)triethoxysilane in various applications .
properties
IUPAC Name |
3,3-dimethylbutyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O3Si/c1-7-13-16(14-8-2,15-9-3)11-10-12(4,5)6/h7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQGJDYDHQULIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(C)(C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626690 | |
| Record name | (3,3-Dimethylbutyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41966-94-3 | |
| Record name | (3,3-Dimethylbutyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





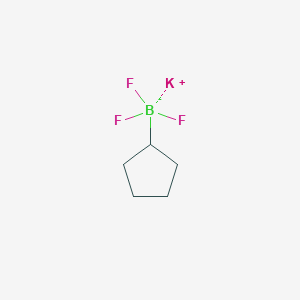
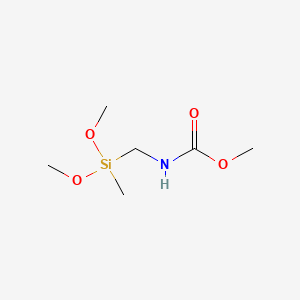

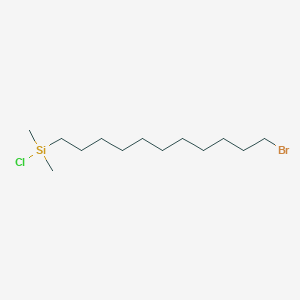
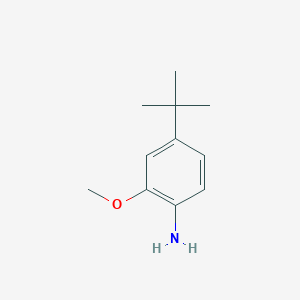

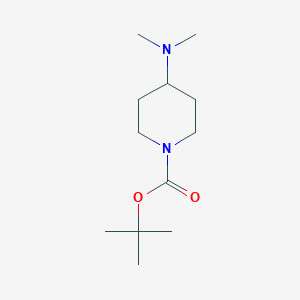
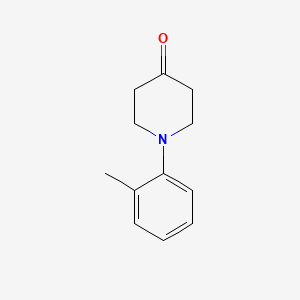
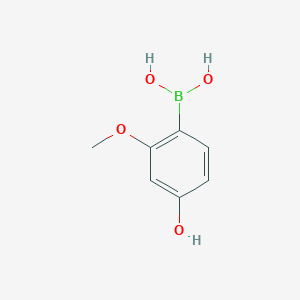
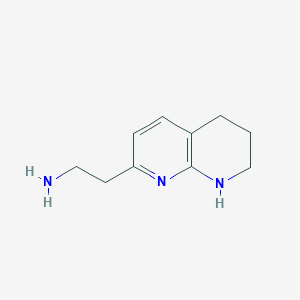
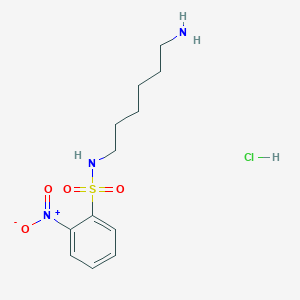
![Poly(oxy-1,2-ethanediyl), alpha,alpha'-[[(9Z)-9-octadecenylimino]di-2,1-ethanediyl]bis[omega-hydroxy-](/img/structure/B1593003.png)